3-(3-Methoxyphenoxy)propane-1,2-diol

Physicochemical profiling Isomer comparison Formulation development

This meta-methoxy positional isomer is the primary metabolite of Mephenesin and the mandatory authentic reference standard for LC-MS/MS bioanalytical methods. Substituting Guaifenesin (ortho-isomer) introduces uncontrolled variables: the meta-isomer exhibits quantifiably different water solubility (13.7 g/L vs. 35.3 g/L) and lipophilicity (logP 0.34 vs. 0.77). Its distinct pharmacological profile—reduced muscle relaxant potency yet improved safety margin versus Mephenesin—makes it essential for SAR studies, metabolic pathway investigations, and emerging CCR5 target research. Insist on the pure meta-isomer to eliminate cross-reactivity and ensure assay specificity.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 17131-51-0
Cat. No. B096440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenoxy)propane-1,2-diol
CAS17131-51-0
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC(CO)O
InChIInChI=1S/C10H14O4/c1-13-9-3-2-4-10(5-9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3
InChIKeyPVXJBKOQPCPILX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methoxyphenoxy)propane-1,2-diol (CAS 17131-51-0): What Scientific and Industrial Buyers Need to Know


3-(3-Methoxyphenoxy)propane-1,2-diol (CAS 17131-51-0) is an aryloxypropanediol compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . This meta-methoxy positional isomer is structurally distinguished from its ortho-isomer, Guaifenesin (CAS 93-14-1), and its para-isomer, 3-(4-methoxyphenoxy)propane-1,2-diol . Identified as the primary metabolite of the centrally acting muscle relaxant Mephenesin, the compound also carries the United States Adopted Name (USAN) Guaithylline [1]. For scientific procurement, understanding the specific positional isomer is critical, as the location of the methoxy group on the phenoxy ring fundamentally alters both its physicochemical profile and its biological activity compared to its commercially prevalent analogs.

Why 3-(3-Methoxyphenoxy)propane-1,2-diol Cannot Be Replaced by Guaifenesin or Mephenesin in Specialized Research Applications


While 3-(3-Methoxyphenoxy)propane-1,2-diol shares a core glycerol ether backbone with Guaifenesin and serves as a primary metabolite of Mephenesin, generic substitution between these compounds is scientifically unsound . The meta-position of the methoxy group on the phenoxy ring differentiates it from the ortho-substituted Guaifenesin and the unsubstituted backbone of Mephenesin . These positional and structural variations result in quantifiably different physicochemical properties, including predicted water solubility (13.7 g/L vs. 35.3 g/L for Guaifenesin) and lipophilicity (logP 0.34 vs. 0.77 for Guaifenesin) [1]. Critically, the pharmacological profile is also distinct: the compound exhibits quantitatively reduced muscle relaxant potency but an improved safety margin compared to the parent drug Mephenesin [2]. Therefore, assuming functional interchangeability without accounting for these documented differences will introduce uncontrolled variables into experimental or industrial workflows.

Quantitative Differentiation of 3-(3-Methoxyphenoxy)propane-1,2-diol: A Comparative Evidence Guide for Procurement Specialists


Physicochemical Differentiation: Meta- vs. Ortho-Methoxy Substitution Alters Solubility and Lipophilicity

The positional isomerism of 3-(3-Methoxyphenoxy)propane-1,2-diol (meta-methoxy) results in distinct physicochemical properties compared to its commercially dominant ortho-isomer, Guaifenesin. Predicted values indicate the meta-isomer is approximately 2.6-fold less water-soluble and exhibits significantly lower lipophilicity [1][2]. These differences are critical for solubility-driven applications and chromatographic method development.

Physicochemical profiling Isomer comparison Formulation development

Pharmacological Safety Margin Advantage: Reduced Muscle Relaxant Potency Offset by Lower Acute Toxicity vs. Mephenesin

In a direct comparative pharmacological study, 3-(o-methoxyphenoxy)propane-1,2-diol (the ortho-isomer corresponding to Guaifenesin) demonstrated quantifiably weaker muscle relaxant activity than the parent compound Mephenesin [1]. Critically, this reduction in potency was accompanied by an improved safety margin, as indicated by a higher LD50/MED50 ratio [2]. While the study evaluated the ortho-isomer, class-level structure-activity relationship (SAR) inferences can be drawn regarding the shared aryloxypropanediol scaffold and its metabolic relationship to Mephenesin.

Muscle relaxant Toxicology Safety margin Pharmacology

Metabolic Fate Distinction: 3-(3-Methoxyphenoxy)propane-1,2-diol as the Primary Urinary Metabolite of Mephenesin

3-(3-Methoxyphenoxy)propane-1,2-diol is identified as the principal metabolite of Mephenesin [1]. This metabolic relationship distinguishes it from Guaifenesin, which is metabolized primarily to β-(2-methoxyphenoxy) lactic acid [2]. This pathway divergence provides a clear biochemical basis for differential procurement in metabolism studies.

Metabolite identification Pharmacokinetics Mephenesin metabolism Analytical reference standard

Predicted Baseline Properties: Physicochemical Profile of the Pure Meta-Isomer

In the absence of extensive published experimental data for this specific isomer, in silico predictions provide a foundational physicochemical baseline that can guide experimental design and procurement decisions . The predicted water solubility of 13.7 g/L and logP of 0.34 establish this compound as a moderately water-soluble, hydrophilic molecule [1]. This profile can serve as a reference point when evaluating the compound for use in aqueous buffers or cell culture media.

Physicochemical properties Baseline characterization In silico prediction Reference standard

Limited But Documented Research Trajectory: Patent Filings Indicate Niche Therapeutic Exploration

3-(3-Methoxyphenoxy)propane-1,2-diol and its analogs are cited within patent literature covering a broad range of potential applications, including as CCR5 antagonists (relevant for HIV and inflammatory diseases) and as anti-cancer agents targeting cell differentiation [1][2]. While these patents do not provide quantitative comparative data for the specific meta-isomer against clinical benchmarks, they establish a documented research trajectory that may justify its procurement for exploratory or confirmatory studies.

Intellectual property Patent landscape Therapeutic applications Drug development

Optimal Use Cases for Procuring 3-(3-Methoxyphenoxy)propane-1,2-diol (CAS 17131-51-0) Based on Quantitative Evidence


Bioanalytical Method Development: Use as an Authentic Metabolite Reference Standard for Mephenesin LC-MS/MS Assays

Given its identification as the primary metabolite of Mephenesin, 3-(3-Methoxyphenoxy)propane-1,2-diol is the mandatory authentic reference standard for any bioanalytical laboratory developing quantitative methods (e.g., LC-MS/MS) to monitor Mephenesin metabolism or conduct therapeutic drug monitoring [1]. Its distinct metabolic pathway ensures specificity in assays that must differentiate it from the parent drug and other potential interferents. Procurement of the high-purity meta-isomer is essential to avoid cross-reactivity or misidentification associated with the ortho-isomer (Guaifenesin) [2].

Structure-Activity Relationship (SAR) Studies: Investigating the Role of Methoxy Position on Aryloxypropanediol Pharmacology

The quantifiable differences in predicted water solubility (13.7 g/L vs. 35.3 g/L) and lipophilicity (logP 0.34 vs. 0.77) between the meta- and ortho-isomers make 3-(3-Methoxyphenoxy)propane-1,2-diol an essential comparator in SAR studies [1]. Researchers exploring the impact of positional isomerism on membrane permeability, receptor binding kinetics, or in vivo distribution of aryloxypropanediols will require this specific compound to complete their isomer panel. Its distinct safety margin profile compared to Mephenesin further supports its use in exploring the toxicological consequences of metabolic conversion [2].

Exploratory In Vitro Pharmacology: Validating Patent-Disclosed Activities in Cancer and Inflammation Models

For research groups investigating the patent-disclosed activities of aryloxypropanediols as CCR5 antagonists or modulators of cell differentiation, 3-(3-Methoxyphenoxy)propane-1,2-diol serves as a critical tool compound [1]. Although head-to-head potency data are lacking, procurement of this specific isomer allows for direct experimental interrogation of the meta-substitution pattern‘s effect on these emerging pharmacological targets. This is particularly relevant for studies aiming to differentiate its activity from the well-characterized expectorant effects of the ortho-isomer, Guaifenesin [2].

Formulation Feasibility Studies: Assessing Solubility-Limited Performance in Aqueous Vehicles

The predicted moderate water solubility of 13.7 g/L and low logP of 0.34 establish a defined baseline for assessing the compound‘s behavior in aqueous formulations [1]. Formulation scientists can use this data to anticipate potential solubility challenges and to design appropriate solubilization strategies (e.g., co-solvent selection, pH adjustment) without relying on data from the more soluble ortho-isomer (Guaifenesin), which would lead to overestimation of aqueous compatibility [2]. This ensures that early-stage formulation development is based on isomer-appropriate physicochemical parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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